Ipomeamarone

Description

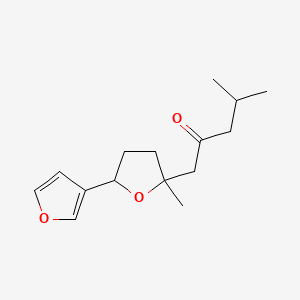

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDWNOSFDVCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911590 | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-23-5, 20007-82-3, 11033-12-8 | |

| Record name | (+)-Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHLMANN 176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeamarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipomeamarone involves the construction of a tetrahydrofuran ring from optically active furyl alcohol via a π-allyl palladium complex with a chiral phosphine ligand . This method allows for the enantiocontrolled total synthesis of this compound.

Industrial Production Methods

methods for its detection and quantification, such as hyperspectral imaging and chromatostrip techniques, have been developed .

Chemical Reactions Analysis

Analytical Detection Methods

Ipomeamarone’s presence is confirmed through spectroscopic and chromatographic techniques:

Chromatographic Methods :

-

HPLC : Detects this compound at Rₜ = 16.4 min and dehydrothis compound at Rₜ = 11.6 min .

-

GC-MS : Identifies this compound (Rₜ = 20.8 min) via molecular ion peaks and fragmentation patterns .

-

LC-QToF-MS : Quantifies this compound (C₁₅H₂₃O₃, m/z 251.1647) with high accuracy (0.0 ppm error) .

Spectroscopic Methods :

-

1D/2D NMR : Confirms structure via ¹H and ¹³C chemical shifts (e.g., δ 6.15 ppm for C-7 in dehydrothis compound) .

-

NOESY : Validates stereochemistry by analyzing nuclear Overhauser effects .

Detection Table :

| Method | Key Data | Reference |

|---|---|---|

| HPLC | Rₜ = 16.4 min (this compound) | |

| GC-MS | Rₜ = 20.8 min | |

| LC-QToF-MS | m/z 251.1647 (C₁₅H₂₃O₃) |

Structural Confirmation

The absolute configuration of (+)-ipomeamarone was determined as (2S,5R) via chemical correlations with stereochemically defined compounds . NMR data aligns with literature values, though minor discrepancies (e.g., ¹H shifts at C-7: δ 6.15 ppm vs. δ 6.11 ppm reported) suggest mixture complexities .

Structural Validation Table :

| Parameter | Observed Value | Literature Value | Reference |

|---|---|---|---|

| ¹H (C-7) | 6.15 ppm | 6.11 ppm | |

| ¹³C (C-9) | 2.13 ppm | 2.09 ppm | |

| Configuration | (2S,5R) | (2S,5R) |

Toxic Accumulation in Sweetpotatoes

Fungal infection by Rhizopus stolonifer triggers this compound biosynthesis in healthy-appearing tissues, reaching toxic levels (up to 0.12% yield) . This reaction is critical for assessing risks in animal feed and human consumption.

Scientific Research Applications

Ipomeamarone is a furanoterpenoid that accumulates in sweet potatoes in response to microbial attack . Research has linked furanoterpenoid accumulation to lung edema and cattle deaths .

Scientific Research Applications

- Detection and Identification this compound and its precursor, dehydrothis compound, can be identified through spectroscopic analyses . Several techniques can confirm the presence of furanoterpenoids, including HPLC, GC–MS, LC–QToF–MS, and 1D and 2D NMR .

- Quantitation LC–QToF–MS in full scan MS can detect furanoterpenoids in extracts using accurate mass measurement, retention time, fragmentation pattern, and reference spectra database . Dehydrothis compound and this compound were quantitated using generated standard calibration curves prepared from the isolated compounds .

- Toxicity Assessment: Studies suggest that this compound accumulation in the healthy parts of damaged sweetpotato storage roots should be considered due to its toxic effects . Research has been done to assess the acute toxicity and liver damage caused by this compound after its isolation from injured tubers .

- Understanding Plant Defense Mechanisms Sweet potato storage roots respond to attack by producing furanoterpenoids to fight off infection within the tissues .

- Food Safety this compound concentration can reach toxic levels in healthy-looking parts of sweet potatoes, which is critical for effective utilization as animal feed and assessment of the potential negative impact on human health .

Mechanism of Action

Ipomeamarone exerts its effects by accumulating in the infected regions of sweet potatoes. The infected tissue is incapable of synthesizing this compound from acetate but can synthesize it from intermediates produced by non-infected tissues . This migration of intermediates is crucial for the accumulation of this compound in response to infection.

Comparison with Similar Compounds

Structural and Functional Analogues

Ipomeamarone shares structural and biosynthetic similarities with other furanoterpenoids and sesquiterpenes. Key analogues include:

Key Differences :

- Biosynthetic Pathways : Dehydrothis compound acts as a direct precursor to this compound, requiring enzymatic reduction . This compound synthesis begins with trans-farnesol, whereas merrekentrones lack this stress-inducible pathway .

- Toxicity: this compound and 4-ipomeanol exhibit acute toxicity, while merrekentrones are non-toxic plant constituents .

- Ecological Role : this compound functions as a phytoalexin, whereas dehydrothis compound may regulate biosynthetic flux via feedback inhibition .

Quantitative Comparisons in Sweetpotato Cultivars

This compound and dehydrothis compound concentrations vary significantly across sweetpotato cultivars and infection stages:

Notable Findings:

- Infected tissues accumulate 10–100× higher this compound than controls, with Kemb showing the highest susceptibility .

- Dehydrothis compound often exceeds this compound concentrations, suggesting incomplete enzymatic conversion .

- Healthy-appearing tissues adjacent to infection sites contain toxic levels (up to 1,708 mg/kg), posing risks for human/animal consumption .

Analytical and Predictive Models

Advanced techniques differentiate this compound from analogues:

- LC–QToF–MS : Accurately quantifies this compound (m/z 251.1647) and dehydrothis compound (m/z 249.1491) with <2.0 ppm error .

- GC–MS : Distinguishes this compound (Rt 20.8 min) from dehydrothis compound (Rt 21.4 min) .

- E-nose + KNN Models: Predict this compound content (R² = 0.932) in asymptomatic sweetpotatoes, outperforming PCR and PLS .

Q & A

Basic Research Questions

Q. How is Ipomeamarone isolated and characterized from plant sources?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques such as column chromatography or HPLC. Characterization employs spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of sesquiterpenoid backbone .

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy to identify functional groups like ketones or epoxides.

Q. What in vitro assays are used to evaluate this compound’s antifungal activity?

- Methodological Answer : Standard assays include:

- Broth Microdilution Assays to determine minimum inhibitory concentrations (MICs) against fungi (e.g., Fusarium spp.).

- Disk Diffusion Tests to measure inhibition zones, with controls (e.g., amphotericin B) for validation.

- Time-Kill Kinetics to assess concentration-dependent efficacy.

Q. What biosynthetic pathways produce this compound in sweet potatoes (Ipomoea batatas)?

- Methodological Answer :

- Isotopic Labeling : Use -glucose to trace precursor incorporation into the sesquiterpenoid skeleton.

- Gene Knockout Studies : Silence candidate genes (e.g., FPS for farnesyl pyrophosphate synthase) to disrupt biosynthesis.

- Enzyme Assays : Purify terpene synthases and cyclases to confirm catalytic activity in vitro .

Advanced Research Questions

Q. How can experimental designs address contradictory reports on this compound’s cytotoxicity in mammalian cells?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 μM) to identify threshold effects.

- Cell Line Specificity : Compare primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes).

- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes post-treatment.

Q. What strategies optimize this compound synthesis for higher yields in heterologous systems?

- Methodological Answer :

- Metabolic Engineering : Overexpress rate-limiting enzymes (e.g., HMGR in the mevalonate pathway) in yeast (Saccharomyces cerevisiae).

- Fermentation Optimization : Adjust pH, temperature, and aeration to enhance terpenoid production.

- CRISPR-Cas9 : Knock out competing pathways (e.g., ergosterol biosynthesis) to redirect metabolic flux .

Q. How should researchers analyze conflicting data on this compound’s role in plant stress responses?

- Methodological Answer :

- Meta-Analysis : Pool data from studies using PRISMA guidelines, stratifying by plant species, stress type (e.g., fungal vs. drought), and measurement techniques.

- In Planta Imaging : Use confocal microscopy with fluorescent probes to localize this compound accumulation during stress.

- Contextual Factors : Report environmental variables (e.g., soil pH, light cycles) that may influence results .

Q. What computational tools predict this compound’s interactions with fungal cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with fungal CYP51 (lanosterol demethylase).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of this compound-enzyme complexes.

- QSAR Models : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to inhibitory activity .

Methodological Best Practices

- Data Reproducibility : Include triplicate experiments and negative controls in all assays .

- Ethical Compliance : Obtain institutional approval for studies involving animal models or human cell lines .

- Literature Review : Use databases like PubMed and Web of Science; avoid non-peer-reviewed sources (e.g., *benchchem.com *) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.